molecular formula C43H68N10O11 B12592847 L-Serylglycyl-L-isoleucyl-L-valyl-L-tyrosyl-L-isoleucyl-L-histidyl-L-leucine CAS No. 544409-66-7

L-Serylglycyl-L-isoleucyl-L-valyl-L-tyrosyl-L-isoleucyl-L-histidyl-L-leucine

Cat. No.: B12592847
CAS No.: 544409-66-7
M. Wt: 901.1 g/mol
InChI Key: JNTPCZFUAWPIBX-XXGWIEAMSA-N
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Description

L-Serylglycyl-L-isoleucyl-L-valyl-L-tyrosyl-L-isoleucyl-L-histidyl-L-leucine is a peptide compound composed of a sequence of amino acids. Peptides like this one are essential in various biological processes and have significant applications in scientific research, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Serylglycyl-L-isoleucyl-L-valyl-L-tyrosyl-L-isoleucyl-L-histidyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation: Amino acids are activated using reagents like HBTU or DIC.

    Coupling: The activated amino acids are coupled to the growing peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis with high efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

L-Serylglycyl-L-isoleucyl-L-valyl-L-tyrosyl-L-isoleucyl-L-histidyl-L-leucine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids like tyrosine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted to alter the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or iodine.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various amino acid derivatives and coupling reagents.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of tyrosine can lead to the formation of dityrosine.

Scientific Research Applications

L-Serylglycyl-L-isoleucyl-L-valyl-L-tyrosyl-L-isoleucyl-L-histidyl-L-leucine has numerous applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular signaling and protein interactions.

    Medicine: Potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of L-Serylglycyl-L-isoleucyl-L-valyl-L-tyrosyl-L-isoleucyl-L-histidyl-L-leucine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can modulate signaling pathways, leading to various biological effects. The exact pathways and targets depend on the specific context of its application.

Comparison with Similar Compounds

Similar Compounds

    L-Alanyl-L-glutamine: Another peptide with different amino acid composition and applications.

    L-Leucyl-L-tyrosyl-L-arginyl-L-lysyl-L-leucyl-L-phenylalanyl-L-asparaginyl-L-prolyl-L-serylglycyl-L-prolyl-L-tyrosyl-L-glutaminyl-L-lysyl-L-lysyl-L-prolyl-L-valyl-L-histidyl-L-α-glutamyl-L-lysyl-L-lysyl-L-α-glutamyl-L-valyl: A longer peptide with a more complex structure.

Uniqueness

L-Serylglycyl-L-isoleucyl-L-valyl-L-tyrosyl-L-isoleucyl-L-histidyl-L-leucine is unique due to its specific sequence of amino acids, which imparts distinct properties and potential applications. Its combination of hydrophobic and hydrophilic residues allows for versatile interactions in biological systems.

Properties

CAS No.

544409-66-7

Molecular Formula

C43H68N10O11

Molecular Weight

901.1 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C43H68N10O11/c1-9-24(7)35(51-33(56)19-46-37(57)29(44)20-54)42(62)52-34(23(5)6)40(60)48-30(16-26-11-13-28(55)14-12-26)39(59)53-36(25(8)10-2)41(61)49-31(17-27-18-45-21-47-27)38(58)50-32(43(63)64)15-22(3)4/h11-14,18,21-25,29-32,34-36,54-55H,9-10,15-17,19-20,44H2,1-8H3,(H,45,47)(H,46,57)(H,48,60)(H,49,61)(H,50,58)(H,51,56)(H,52,62)(H,53,59)(H,63,64)/t24-,25-,29-,30-,31-,32-,34-,35-,36-/m0/s1

InChI Key

JNTPCZFUAWPIBX-XXGWIEAMSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](CO)N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)CC)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC(C)C)C(=O)O)NC(=O)CNC(=O)C(CO)N

Origin of Product

United States

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